N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-2-methoxyethanamine
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Overview
Description
The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(2-METHOXYETHYL)AMINE is an indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization. Common methods include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Specific conditions for the synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(2-METHOXYETHYL)AMINE would involve the reaction of 2,4-dichlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with 2-methoxyethylamine.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and the use of high-throughput screening for optimizing reaction conditions . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(2-METHOXYETHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of electrophiles like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(2-METHOXYETHYL)AMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(2-METHOXYETHYL)AMINE involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(2-METHOXYETHYL)AMINE: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C19H20Cl2N2O |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C19H20Cl2N2O/c1-24-9-8-22-11-15-13-23(19-5-3-2-4-17(15)19)12-14-6-7-16(20)10-18(14)21/h2-7,10,13,22H,8-9,11-12H2,1H3 |
InChI Key |
SMIDYDWFIGDGAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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